Cas no 2229666-99-1 (5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene)

5-Chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene is a nitrovinyl-substituted aromatic compound featuring chloro and dimethoxy functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmacologically active molecules. The electron-withdrawing nitroethenyl group enhances reactivity in conjugate addition and cyclization reactions, while the chloro and dimethoxy substituents offer regioselective control for further functionalization. This compound is well-suited for applications in medicinal chemistry and materials science due to its stability and versatility in forming carbon-carbon and carbon-heteroatom bonds. It is typically handled under standard laboratory conditions, requiring protection from light and moisture for optimal storage.
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene structure
2229666-99-1 structure
Product Name:5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
CAS No:2229666-99-1
MF:C10H10ClNO4
MW:243.643702030182
CID:5889100
PubChem ID:137727709
Update Time:2025-10-18

5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
    • EN300-1976950
    • 2229666-99-1
    • Inchi: 1S/C10H10ClNO4/c1-15-9-6-8(11)5-7(10(9)16-2)3-4-12(13)14/h3-6H,1-2H3/b4-3+
    • InChI Key: KHDQGRXVEBKFRI-ONEGZZNKSA-N
    • SMILES: ClC1C=C(C(=C(/C=C/[N+](=O)[O-])C=1)OC)OC

Computed Properties

  • Exact Mass: 243.0298355g/mol
  • Monoisotopic Mass: 243.0298355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 64.3Ų

5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1976950-0.05g
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
2229666-99-1
0.05g
$528.0 2023-09-16
Enamine
EN300-1976950-0.1g
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
2229666-99-1
0.1g
$553.0 2023-09-16
Enamine
EN300-1976950-0.25g
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
2229666-99-1
0.25g
$579.0 2023-09-16
Enamine
EN300-1976950-0.5g
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
2229666-99-1
0.5g
$603.0 2023-09-16
Enamine
EN300-1976950-1.0g
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
2229666-99-1
1g
$785.0 2023-05-25
Enamine
EN300-1976950-2.5g
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
2229666-99-1
2.5g
$1230.0 2023-09-16
Enamine
EN300-1976950-5.0g
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
2229666-99-1
5g
$2277.0 2023-05-25
Enamine
EN300-1976950-10.0g
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
2229666-99-1
10g
$3376.0 2023-05-25
Enamine
EN300-1976950-1g
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
2229666-99-1
1g
$628.0 2023-09-16
Enamine
EN300-1976950-5g
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
2229666-99-1
5g
$1821.0 2023-09-16

Additional information on 5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene

Research Brief on 5-Chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene (CAS: 2229666-99-1) in Chemical and Biomedical Applications

5-Chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene (CAS: 2229666-99-1) is a nitroaromatic compound that has recently garnered attention in the chemical and biomedical research communities due to its unique structural features and potential applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery and development.

Recent studies have highlighted the compound's utility as a key intermediate in the synthesis of bioactive molecules. Its nitroethenyl group and chloro-dimethoxy substitution pattern make it a versatile scaffold for constructing more complex pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in developing novel kinase inhibitors, showing promising activity against several cancer cell lines.

In terms of pharmacological properties, preliminary in vitro assays have revealed that 5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene exhibits moderate antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 32-64 μg/mL. Researchers attribute this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by recent fluorescence microscopy studies. However, its exact mechanism of action remains under investigation.

The compound's potential in neurological applications has also emerged as an area of interest. A 2024 preclinical study reported in ACS Chemical Neuroscience found that derivatives of 5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene showed selective binding to σ-1 receptors, suggesting possible applications in neuroprotective therapies. The study noted that structural modifications at the nitroethenyl moiety significantly influenced receptor binding affinity.

From a chemical synthesis perspective, recent advances have improved the yield and purity of 5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene. A novel catalytic system using palladium nanoparticles supported on graphene oxide was reported to achieve 85% yield under mild conditions, representing a significant improvement over traditional methods. This development could facilitate broader adoption of the compound in pharmaceutical manufacturing.

Despite these promising findings, challenges remain in fully characterizing the compound's safety profile and optimizing its pharmacokinetic properties. Current research efforts are focusing on structure-activity relationship studies to enhance its therapeutic index while minimizing potential off-target effects. The compound's future applications will likely depend on these ongoing investigations and subsequent clinical evaluations.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent